molecular formula C12H23NO3 B13575536 tert-Butyl (((1R,3S)-3-hydroxycyclohexyl)methyl)carbamate

tert-Butyl (((1R,3S)-3-hydroxycyclohexyl)methyl)carbamate

Cat. No.: B13575536
M. Wt: 229.32 g/mol
InChI Key: OJYZYWNWTHPMGT-ZJUUUORDSA-N
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Description

rac-tert-butyl N-{[(1R,3S)-3-hydroxycyclohexyl]methyl}carbamate is a chemical compound with a complex structure that includes a cyclohexyl ring, a hydroxy group, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl N-{[(1R,3S)-3-hydroxycyclohexyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method involves the use of tert-butyl carbamate and (1R,3S)-3-hydroxycyclohexylmethyl bromide under basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar reaction conditions as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl N-{[(1R,3S)-3-hydroxycyclohexyl]methyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexylmethylamine derivatives.

    Substitution: Formation of various substituted cyclohexyl derivatives.

Scientific Research Applications

rac-tert-butyl N-{[(1R,3S)-3-hydroxycyclohexyl]methyl}carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-{[(1R,3S)-3-hydroxycyclohexyl]methyl}carbamate involves its interaction with specific molecular targets. The hydroxy group and carbamate moiety can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-tert-butyl N-{[(1R,3S)-3-hydroxycyclohexyl]methyl}carbamate is unique due to the presence of the hydroxy group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for exploring new chemical reactions and biological effects.

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl N-[[(1R,3S)-3-hydroxycyclohexyl]methyl]carbamate

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-9-5-4-6-10(14)7-9/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10+/m1/s1

InChI Key

OJYZYWNWTHPMGT-ZJUUUORDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CCC[C@@H](C1)O

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCC(C1)O

Origin of Product

United States

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